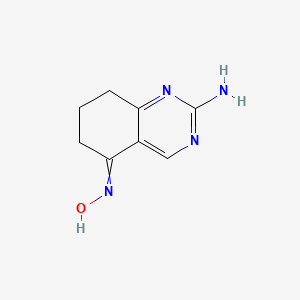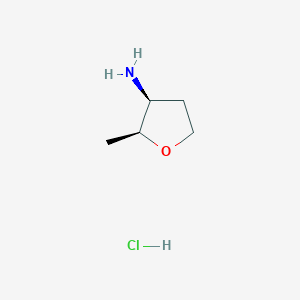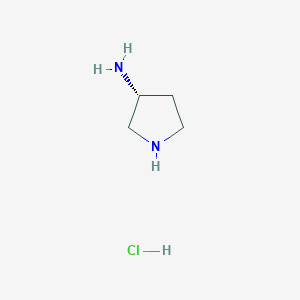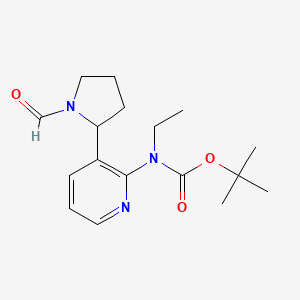
2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is characterized by a pyrrolidine ring attached to a pyridine ring, which is further substituted with a methylamino group and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrolidine and aldehyde groups under controlled conditions. One common method includes the reaction of 2-methyl-6-(methylamino)pyridine with pyrrolidine-1-carbaldehyde in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the raw materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity . The process may involve multiple steps, including purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-(Methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- 2-Methyl-6-(methylamino)pyridine derivatives
Uniqueness
2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridine rings. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-9-10(5-6-12(13-2)14-9)11-4-3-7-15(11)8-16/h5-6,8,11H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
DBCDFCDPWHXRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)C2CCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)


amino}acetate](/img/structure/B11821685.png)

![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)
